

Spiro[3.3]heptane-2,6-dione fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Spiro[3.3]heptane-2,6-dione**

Cat. No.: **B3114226**

[Get Quote](#)

An In-depth Technical Guide to **Spiro[3.3]heptane-2,6-dione**: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.3]heptane-2,6-dione is a pivotal building block in contemporary medicinal chemistry and organic synthesis. Its rigid, three-dimensional spirocyclic structure, composed of two fused cyclobutane rings, offers a unique platform for conformational constraint. This guide provides an in-depth analysis of the fundamental properties, synthesis, reactivity, and applications of **Spiro[3.3]heptane-2,6-dione**, with a particular focus on its role in drug discovery as a saturated bioisostere of the benzene ring. Detailed experimental insights and safety protocols are also presented to equip researchers with the knowledge required for its effective utilization.

Introduction: The Rise of a Rigid Scaffold

The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in drug discovery. A key strategy in this endeavor is the use of rigid molecular scaffolds to lock flexible molecules into their bioactive conformations, thereby improving potency, selectivity, and metabolic stability. **Spiro[3.3]heptane-2,6-dione** has emerged as a high-value building block due to its unique structural attributes.^[1]

The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[2][3] This has led to the development of patent-free analogs of established drugs, such as Sonidegib and Vorinostat, that retain high biological potency.[1][2] The dione functionality of **Spiro[3.3]heptane-2,6-dione** serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of spirocyclic compounds for screening and lead optimization.[1]

This guide aims to provide a comprehensive overview of the fundamental properties of **Spiro[3.3]heptane-2,6-dione**, empowering researchers to harness its full potential in their scientific pursuits.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **Spiro[3.3]heptane-2,6-dione** is essential for its effective use in synthesis and analysis.

Physicochemical Data

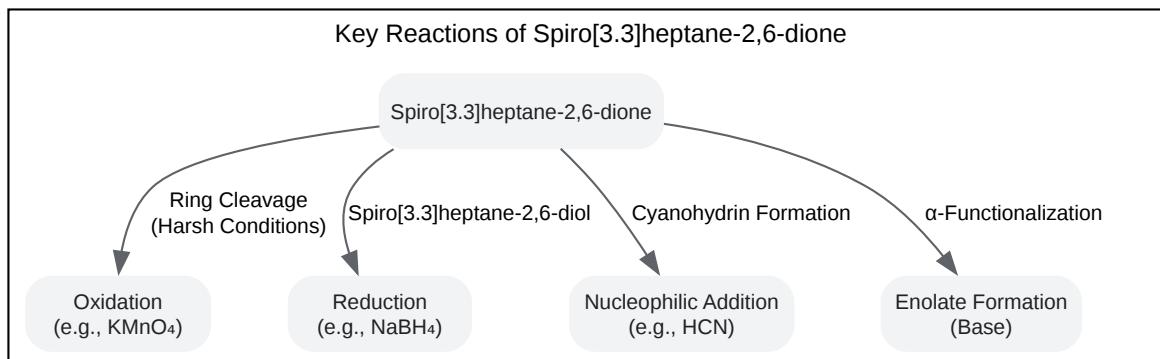
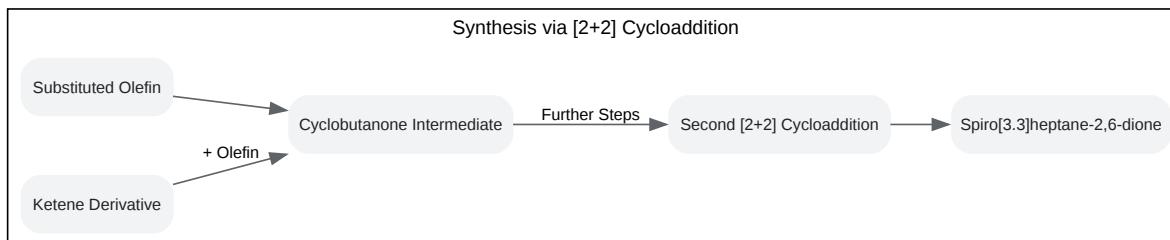
The core physicochemical properties of **Spiro[3.3]heptane-2,6-dione** are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, may vary depending on the purity of the sample and the experimental conditions.

Property	Value	Source
IUPAC Name	spiro[3.3]heptane-2,6-dione	[1]
CAS Number	20061-23-8	[1] [4]
Molecular Formula	C ₇ H ₈ O ₂	[4]
Molecular Weight	124.14 g/mol	[1] [4]
InChI Key	SPMIAKLTMJWZDX- UHFFFAOYSA-N	[1] [5]
SMILES	O=C1CC2(C1)CC(=O)C2	[5]
Appearance	Crystalline solid	
XLogP3-AA	-0.8	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	0	[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **Spiro[3.3]heptane-2,6-dione** and its derivatives.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on the cyclobutane rings will appear as multiplets in the aliphatic region.
 - ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone) and the spiro carbon, in addition to the methylene carbons of the cyclobutane rings.[\[1\]](#)



- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching frequency of the ketone groups, typically found in the region of 1700-1750 cm⁻¹.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[\[1\]](#)

Synthesis of Spiro[3.3]heptane-2,6-dione

The construction of the spiro[3.3]heptane skeleton can be achieved through several synthetic strategies, primarily involving cyclization reactions.

[2+2] Cycloaddition Reactions

A prominent method for constructing the cyclobutane rings of the spiro[3.3]heptane framework is through [2+2] cycloaddition reactions.[\[1\]](#) These reactions involve the union of two doubly bonded systems to form a four-membered ring and can be initiated either thermally or photochemically.[\[1\]](#) For instance, the cycloaddition of a ketene with an appropriate olefin can be a key step in forming one of the cyclobutane rings. Successive cycloadditions are then required to build the spirocyclic system.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane-2,6-dione | C7H8O2 | CID 543113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spiro[3.3]heptane-2,6-dione | Chemical Substance Information | J-GLOBAL
[jglobal.jst.go.jp]
- 6. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [Spiro[3.3]heptane-2,6-dione fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3114226#spiro-3-3-heptane-2-6-dione-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com